![molecular formula C8H5ClFNO B15061551 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is a chemical compound with the molecular formula C8H5ClFNO. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in the presence of ethanol. The reaction mixture is heated to reflux, and the product is isolated through extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions with nitrile oxides and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) or ruthenium(II) salts.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
作用機序
The mechanism of action of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is primarily based on its ability to interact with biological targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug discovery and development .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)isoxazole: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
6-Fluoroisoxazole: Lacks the chloromethyl group, affecting its ability to form covalent bonds with biomolecules.
Uniqueness
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is unique due to the presence of both the chloromethyl and fluorine substituents. This combination enhances its reactivity and potential for forming stable conjugates with biological targets, making it a valuable compound in medicinal chemistry and chemical biology .
特性
分子式 |
C8H5ClFNO |
|---|---|
分子量 |
185.58 g/mol |
IUPAC名 |
3-(chloromethyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 |
InChIキー |
XSTIYYHJHIQOKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)ON=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
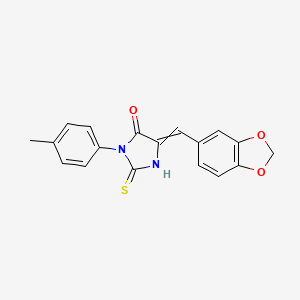
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
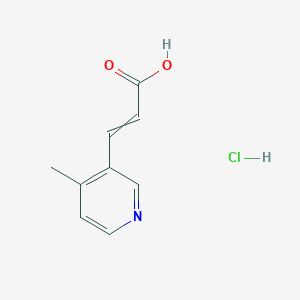
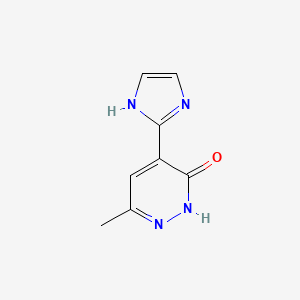
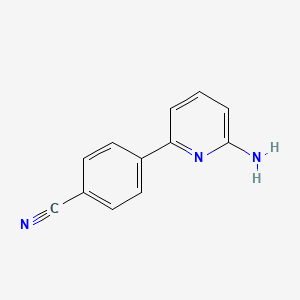
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
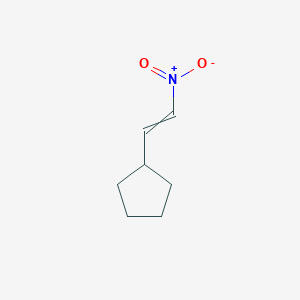
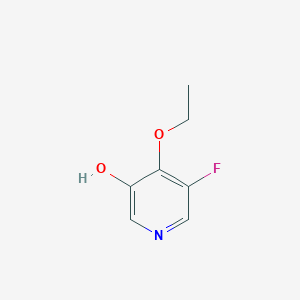
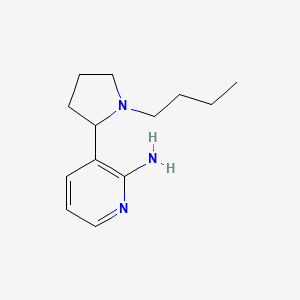
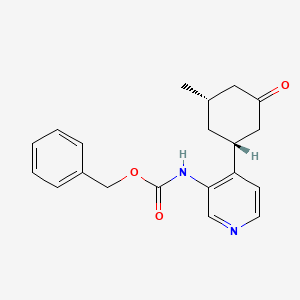

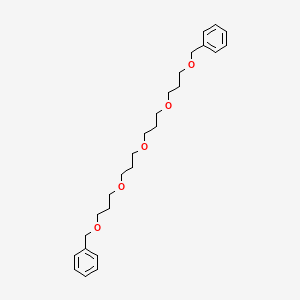
![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)
